molecular formula C18H19FN6O B5608780 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide

Cat. No. B5608780
M. Wt: 354.4 g/mol
InChI Key: LCRSXAIUKKHYCU-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules characterized by the presence of imidazole and pyrimidine rings, which are crucial for their biological activity and chemical properties. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of similar complex molecules typically involves multi-step reactions, starting from basic building blocks such as amino acids, halides, and benzamides. Condensation reactions, amidation, and chlorination are common steps used to construct the core structure. For instance, the synthesis of related compounds involves the condensation of benzoic acid derivatives with ethane-1,2-diamine, followed by specific functionalization steps to introduce various substituents (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography and density functional theory (DFT) calculations. These analyses reveal the bond lengths, angles, and overall geometry of the molecule, contributing to our understanding of its chemical reactivity and interactions with biological targets. The molecular electrostatic potential (MEP) surface map, obtained through theoretical calculations, provides insight into the molecule's reactive sites (Huang et al., 2020).

properties

IUPAC Name

N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O/c1-12-13(2)25(11-24-12)17-9-16(22-10-23-17)20-6-7-21-18(26)14-4-3-5-15(19)8-14/h3-5,8-11H,6-7H2,1-2H3,(H,21,26)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRSXAIUKKHYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=NC=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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